molecular formula C43H78NO7P B11936841 5,8,11,14-Eicosatetraenoic acid, (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1Z)-1-octadecen-1-yloxy]ethyl ester, (5Z,8Z,11Z,14Z)- CAS No. 144371-69-7

5,8,11,14-Eicosatetraenoic acid, (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1Z)-1-octadecen-1-yloxy]ethyl ester, (5Z,8Z,11Z,14Z)-

Cat. No. B11936841
CAS RN: 144371-69-7
M. Wt: 752.1 g/mol
InChI Key: URPXXNCTXCOATD-FXMFQVEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1Z-octadecenyl)-2-arachidonoyl-sn-glycero-3-phosphoethanolamine zwitterion is a 1-(Z)-alk-1-enyl-2-acyl-sn-glycero-3-phosphoethanolamine zwitterion in which the alk-1-enyl and acyl groups are specified as (1Z-octadecenyl) and arachidonoyl respectively. It is a 1-(Z)-alk-1-enyl-2-acyl-sn-glycero-3-phosphoethanolamine zwitterion and a 1-O-(1Z-octadecenyl)-2-acyl-sn-glycero-3-phosphoethanolamine zwitterion. It is a tautomer of a 1-(1Z-octadecenyl)-2-arachidonoyl-sn-glycero-3-phosphoethanolamine.

properties

CAS RN

144371-69-7

Molecular Formula

C43H78NO7P

Molecular Weight

752.1 g/mol

IUPAC Name

2-azaniumylethyl [(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] phosphate

InChI

InChI=1S/C43H78NO7P/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-43(45)51-42(41-50-52(46,47)49-39-37-44)40-48-38-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,35,38,42H,3-10,12,14-16,18,20-21,23,25-27,29,31-34,36-37,39-41,44H2,1-2H3,(H,46,47)/b13-11-,19-17-,24-22-,30-28-,38-35-/t42-/m1/s1

InChI Key

URPXXNCTXCOATD-FXMFQVEGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

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